molecular formula C13H13Cl B12536918 5-Chloro-3-(2-methylprop-1-en-1-yl)-1H-indene CAS No. 819871-74-4

5-Chloro-3-(2-methylprop-1-en-1-yl)-1H-indene

Katalognummer: B12536918
CAS-Nummer: 819871-74-4
Molekulargewicht: 204.69 g/mol
InChI-Schlüssel: LOZLIRGHNWSPCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-3-(2-methylprop-1-en-1-yl)-1H-indene is a chemical compound with a unique structure that includes a chloro group and a methylprop-1-en-1-yl group attached to an indene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-methylprop-1-en-1-yl)-1H-indene typically involves the reaction of 5-chloroindene with 2-methylprop-1-en-1-yl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-3-(2-methylprop-1-en-1-yl)-1H-indene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

5-Chloro-3-(2-methylprop-1-en-1-yl)-1H-indene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-Chloro-3-(2-methylprop-1-en-1-yl)-1H-indene involves its interaction with specific molecular targets. The chloro group and the indene backbone play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloro-3-methyl-1H-indene
  • 3-(2-methylprop-1-en-1-yl)-1H-indene
  • 5-Chloro-1H-indene

Uniqueness

5-Chloro-3-(2-methylprop-1-en-1-yl)-1H-indene is unique due to the presence of both the chloro group and the 2-methylprop-1-en-1-yl group on the indene backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

819871-74-4

Molekularformel

C13H13Cl

Molekulargewicht

204.69 g/mol

IUPAC-Name

5-chloro-3-(2-methylprop-1-enyl)-1H-indene

InChI

InChI=1S/C13H13Cl/c1-9(2)7-11-4-3-10-5-6-12(14)8-13(10)11/h4-8H,3H2,1-2H3

InChI-Schlüssel

LOZLIRGHNWSPCU-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC1=CCC2=C1C=C(C=C2)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.